3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiroimidazolidine-2,4-diones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a spiro ring system and a sulfonyl group, contributes to its distinctive chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method is the Bucherer–Bergs reaction, which is used to prepare spiroimidazolidine-2,4-diones from methylcyclohexanones . The target compound can be synthesized by reacting arylsulfonyl chlorides with the corresponding spiroimidazolidine-2,4-diones . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. Purification techniques such as recrystallization and chromatography are commonly employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new sulfonyl derivatives .
Scientific Research Applications
3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is attributed to its ability to enhance insulin secretion and improve glucose uptake in cells . The compound may also inhibit certain enzymes involved in glucose metabolism, thereby reducing blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-(4-methylphenylsulfonyl)-1,3-diazaspiro[4.5]decane-2,4-dione: Known for its potent hypoglycemic activity.
8-Methyl-3-(4-methylphenylsulfonyl)-1,3-diazaspiro[4.5]decane-2,4-dione: Also exhibits significant hypoglycemic effects.
Uniqueness
3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific structural features, such as the benzyl and methoxyphenyl groups, which contribute to its distinct chemical properties and biological activities. These structural differences can result in variations in potency, selectivity, and overall efficacy compared to similar compounds .
Properties
IUPAC Name |
3-benzyl-8-(4-methoxyphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-29-17-7-9-18(10-8-17)30(27,28)23-13-11-21(12-14-23)19(25)24(20(26)22-21)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYCWLJUUNLHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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